Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with ethyl, methylthio, and phenylethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and thiourea.
Substitution Reactions: The methylthio group is introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Phenylethynyl Group Addition: The phenylethynyl group is added through a Sonogashira coupling reaction, which involves the coupling of a phenylacetylene with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as potassium dichromate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the phenylethynyl group, using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in aqueous perchloric acid medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenated reagents and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: 2-methylsulfinyl-pyrimidine-5-carboxylate or 2-methylsulfonyl-pyrimidine-5-carboxylate.
Reduction: Reduced phenylethyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.
Comparison with Similar Compounds
Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Similar Compounds: Ethyl 2-(methylthio)pyrimidine-5-carboxylate, 4-(phenylethynyl)pyrimidine-5-carboxylate.
Uniqueness: The presence of both methylthio and phenylethynyl groups in the same molecule provides unique chemical reactivity and potential biological activity not found in simpler pyrimidine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H14N2O2S |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
ethyl 2-methylsulfanyl-4-(2-phenylethynyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H14N2O2S/c1-3-20-15(19)13-11-17-16(21-2)18-14(13)10-9-12-7-5-4-6-8-12/h4-8,11H,3H2,1-2H3 |
InChI Key |
DZLBEQUXMIAXDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C#CC2=CC=CC=C2)SC |
Origin of Product |
United States |
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